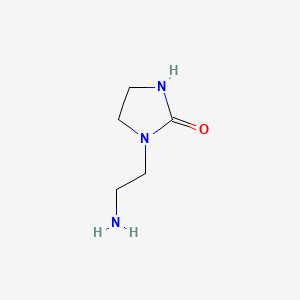

1-(2-Aminoethyl)imidazolidin-2-one

Description

1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1) is a heterocyclic compound with the molecular formula C₅H₁₁N₃O and a molecular weight of 129.16 g/mol. It features an imidazolidin-2-one core substituted with a 2-aminoethyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key properties include:

- Purity: ≥98% (HPLC)

- Moisture content: ≤0.5%

- Safety: Classified under Risk Phrase 34 (causes burns) with precautions for handling .

Its synthesis involves methods such as condensation reactions, yielding high-purity products (≥98%) suitable for industrial-scale production .

Properties

IUPAC Name |

1-(2-aminoethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODSUMUEKRUDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044706 | |

| Record name | 1-(2-Aminoethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Imidazolidinone, 1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6281-42-1 | |

| Record name | 1-(2-Aminoethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)ethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)-2-imidazolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Aminoethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)ETHYLENEUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HKK1MLY77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with urea. The reaction typically proceeds under controlled conditions, often requiring heating and the presence of a catalyst to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where diethylenetriamine and urea are reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

Scientific Research Applications

1. Supramolecular Chemistry

UDETA is utilized in the synthesis of supramolecular materials due to its ability to form hydrogen bonds. These materials have applications in drug delivery systems and nanotechnology. The compound's intrinsic properties allow for the design of complex molecular architectures that can interact selectively with biological targets .

2. Pharmaceutical Development

UDETA plays a crucial role in the development of pharmaceutical compounds. It has been cited in multiple patents related to the synthesis of new drugs, particularly those targeting neurological disorders and cancer therapies. Its reactivity enables the formation of diverse chemical entities that can exhibit therapeutic effects .

3. Agricultural Chemistry

In agricultural chemistry, UDETA is involved in the formulation of phytosanitary products, including pesticides. Its ability to enhance the efficacy of active ingredients makes it a valuable additive in crop protection formulations .

4. Coating and Paint Additives

The compound is also used as a salifying agent in the production of coatings and sizing agents for paper products. This application leverages its compatibility with other polymers, improving adhesion and durability .

Case Study 1: Synthesis of Supramolecular Materials

A study demonstrated the use of UDETA in creating supramolecular networks through self-assembly processes. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for advanced material applications .

Case Study 2: Pharmaceutical Applications

Research involving UDETA led to the development of new anti-cancer agents by modifying its structure to enhance bioavailability and target specificity. In vitro studies showed promising results against various cancer cell lines, highlighting its potential as a lead compound for further development .

Data Tables

| Application Area | Description | Example Use |

|---|---|---|

| Supramolecular Chemistry | Formation of complex molecular architectures | Drug delivery systems |

| Pharmaceutical Development | Synthesis of active pharmaceutical ingredients | Anti-cancer drugs |

| Agricultural Chemistry | Formulation of pesticides | Crop protection products |

| Coating Additives | Enhancing adhesion properties in coatings | Paper sizing agents |

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Pharmacological Activity: H3 Receptor Antagonists

Structural analogues with modified substituents exhibit significant differences in pharmacological potency. For example:

- 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives (e.g., 2a–k) show moderate H3 antagonism (pA₂: 5.65–6.23).

- 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives (e.g., 3a, 4a–d) demonstrate enhanced potency (pA₂: 7.45–8.27) due to the positional isomerism of the thiazolyl group .

| Compound Series | Substituent Position | Alkyl Chain Length | pA₂ Value |

|---|---|---|---|

| Thiazol-4-yl derivatives | 4-position | 1–3 methylenes | 5.65–6.23 |

| Thiazol-5-yl derivatives | 5-position | 3 methylenes | 8.27 |

Key Insight : The 5-position thiazolyl group and longer alkyl chains (3 methylenes) maximize antagonistic activity, highlighting the importance of substituent geometry .

Anti-Alzheimer’s Activity

Imidazolidin-2-one derivatives modified with benzyl and piperidine groups show promise as acetylcholinesterase inhibitors. For example:

- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) exhibits an excellent anti-Alzheimer’s profile , outperforming reference drug donepezil in preclinical studies .

| Compound | Substituents | Activity vs. Donepezil |

|---|---|---|

| 18c | 3,4-Dimethoxybenzyl, trifluoromethyl-benzyl | Superior |

Fluorescent Properties

Substituents on the imidazolidin-2-one ring significantly influence optical properties:

- 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) displays a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and a Stokes shift of 76 nm.

- N-Methylation of 3e (yielding 5 ) reduces the fluorescence quantum yield from 0.479 to a lower value , demonstrating the quenching effect of alkylation .

| Compound | Substituent | λₐbs (nm) | λₑm (nm) | Stokes Shift (nm) | Quantum Yield |

|---|---|---|---|---|---|

| 3e | Isoquinolin-3-yl | 356 | 432 | 76 | 0.479 |

| 5 | N-Methylated 3e | 380 | 448 | 68 | Reduced |

Key Insight: Electron-donating groups (e.g., isoquinolinyl) enhance fluorescence, while N-alkylation diminishes it .

Metal Complexation Behavior

Imidazolidin-2-one derivatives form stable complexes with transition metals. For example:

- Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) (10a, 10b) crystallizes as green complexes with distinct IR bands at 1669 cm⁻¹ (C=O stretch) and 1616 cm⁻¹ (Cu-Cl vibration) .

- Dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II) (8k) exhibits a lower melting point (195–199°C) compared to non-acetylated analogues .

| Complex | Substituent | Melting Point (°C) | IR Features (cm⁻¹) |

|---|---|---|---|

| 10a, 10b | 4-Phenyl-2-pyridyl | 208–211 | 1669, 1616 |

| 8k | Acetyl, 4-benzyloxy-2-pyridyl | 195–199 | 1683, 1613 |

Key Insight : Pyridyl substituents enhance metal coordination, while acetylation reduces thermal stability .

Biological Activity

1-(2-Aminoethyl)imidazolidin-2-one, also known as UDETA, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing findings from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C5H11N3O and is characterized by a five-membered ring containing two nitrogen atoms. The compound can exist in hydrochloride form, enhancing its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H11N3O |

| Molecular Weight | 115.16 g/mol |

| CAS Number | 6281-42-1 |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that derivatives of imidazolidinone compounds exhibit anticancer properties. For instance, studies have shown that certain imidazolidinone derivatives can interact with tubulin, inhibiting microtubule assembly, which is crucial for cancer cell proliferation. This mechanism leads to increased apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In a study published in Molecules, researchers synthesized several imidazolidinone derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotection Research

Another study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings suggested that the compound reduced cell death and preserved mitochondrial function, supporting its potential use in treating neurodegenerative disorders .

Applications in Industry

This compound is utilized in various industrial applications, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.